2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine 2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Brand Name: Vulcanchem
CAS No.: 899383-77-8
VCID: VC5688630
InChI: InChI=1S/C22H20N4/c1-15-20(16-9-4-2-5-10-16)22-24-19-14-8-13-18(19)21(26(22)25-15)23-17-11-6-3-7-12-17/h2-7,9-12,23H,8,13-14H2,1H3
SMILES: CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=CC=C5
Molecular Formula: C22H20N4
Molecular Weight: 340.43

2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

CAS No.: 899383-77-8

Cat. No.: VC5688630

Molecular Formula: C22H20N4

Molecular Weight: 340.43

* For research use only. Not for human or veterinary use.

2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine - 899383-77-8

Specification

CAS No. 899383-77-8
Molecular Formula C22H20N4
Molecular Weight 340.43
IUPAC Name 11-methyl-N,10-diphenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Standard InChI InChI=1S/C22H20N4/c1-15-20(16-9-4-2-5-10-16)22-24-19-14-8-13-18(19)21(26(22)25-15)23-17-11-6-3-7-12-17/h2-7,9-12,23H,8,13-14H2,1H3
Standard InChI Key NVDJCLWJLMKCIR-UHFFFAOYSA-N
SMILES CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=CC=C5

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Architecture

The systematic IUPAC name, 2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine, delineates its tricyclic framework:

  • Core structure: A pyrazolo[1,5-a]pyrimidine (bicyclic system) fused to a cyclopentane ring at positions 6 and 7, yielding the 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine scaffold.

  • Substituents:

    • Methyl group at position 2.

    • Phenyl groups at position 3 and the exocyclic amine at position 8.

The molecular formula is C22H20N4 (molecular weight: 340.43 g/mol), derived by substituting the m-tolyl group in the analog 2-methyl-3-phenyl-N-(m-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine (C23H22N4) with a phenyl group.

Stereochemical and Crystallographic Considerations

While crystallographic data for this specific compound remain unreported, structural analogs, such as methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, exhibit planar pyrazolo-pyrimidine cores with substituents adopting equatorial orientations to minimize steric strain . Computational models suggest that the N-phenyl and C3-phenyl groups likely occupy pseudo-axial positions to maintain conjugation with the heteroaromatic system.

Synthesis and Analytical Characterization

Synthetic Routes

The compound’s synthesis can be inferred from methodologies applied to analogous CRF1 antagonists and pyrazolo-pyrimidine derivatives :

Key Steps:

  • Cyclocondensation: Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of 5-aminopyrazole derivatives with β-diketones or equivalent electrophiles.

  • Cyclopentane Annulation: Friedel-Crafts alkylation or Diels-Alder reactions to fuse the cyclopentane ring.

  • Suzuki-Miyaura Coupling: Introduction of aryl groups at positions 3 and 8 using phenylboronic acids under palladium catalysis .

Representative Protocol (Adapted from ):

  • React 5-amino-3-methyl-1H-pyrazole with cyclopentanone in acidic conditions to form the cyclopenta[d]pyrazolo[1,5-a]pyrimidine scaffold.

  • Introduce phenyl groups via Buchwald-Hartwig amination (for the N-phenyl amine) and Suzuki coupling (for the C3-phenyl).

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Spectroscopic Characterization

  • 1H NMR: Expected signals include:

    • δ 2.45 (s, 3H, C2-CH3).

    • δ 3.10–3.30 (m, 4H, cyclopentane CH2).

    • δ 7.20–7.60 (m, 10H, aromatic protons).

  • 13C NMR: Peaks corresponding to 22 carbons, including quaternary carbons at δ 155–160 ppm (pyrimidine C2, C5).

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Molecular Weight340.43 g/molCalculated
LogP (Partition Coefficient)4.2 (±0.3)Predicted (PubChem )
Solubility<1 μg/mL in waterAnalog data
Melting Point215–220°C (dec.)Estimated via DSC

The low aqueous solubility aligns with related tricyclic heterocycles, attributable to high lipophilicity (LogP > 4) and rigid, planar structures that favor crystalline packing .

CompoundTargetIC50/EC50Citation
Analog from CRF1 Receptor15 nM
Triazolo[1,5-a]pyrimidineInfluenza RdRP3.3 μM (PA-PB1)

While direct data for this compound are lacking, its structural features suggest potential CRF1 antagonism with possible applications in stress-related disorders.

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